1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one
CAS No.:
Cat. No.: VC18818577
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrNO2 |
|---|---|
| Molecular Weight | 258.11 g/mol |
| IUPAC Name | 1-(2-amino-5-methoxyphenyl)-3-bromopropan-1-one |
| Standard InChI | InChI=1S/C10H12BrNO2/c1-14-7-2-3-9(12)8(6-7)10(13)4-5-11/h2-3,6H,4-5,12H2,1H3 |
| Standard InChI Key | SYQQDGDFSAEBKE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)N)C(=O)CCBr |
Introduction
Molecular and Structural Characteristics
Core Structural Features
1-(2-Amino-5-methoxyphenyl)-3-bromopropan-1-one belongs to the class of substituted phenylpropanones, characterized by a propanone backbone (C=O) attached to a benzene ring. Key substituents include:
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Amino group (-NH₂) at the 2-position of the phenyl ring.
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Methoxy group (-OCH₃) at the 5-position.
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Bromine atom (-Br) on the propanone chain’s third carbon.
This arrangement creates distinct electronic and steric effects. The amino group’s electron-donating nature contrasts with the electron-withdrawing bromine, influencing reactivity.
Table 1: Comparative Molecular Data for Structural Analogs
| Property | 1-(2-Amino-4-methoxyphenyl)-2-bromopropan-1-one | 1-(4-Amino-2-methoxyphenyl)-3-bromopropan-1-one | Target Compound (Inferred) |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₁BrNO₂ | C₁₀H₁₂BrNO₂ | C₁₀H₁₂BrNO₂ |
| Molecular Weight (g/mol) | 257.10 | 258.11 | 258.11 |
| Key Substituents | 2-NH₂, 4-OCH₃, 2-Br | 4-NH₂, 2-OCH₃, 3-Br | 2-NH₂, 5-OCH₃, 3-Br |
The target compound’s IUPAC name and SMILES notation can be extrapolated as:
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IUPAC Name: 1-(2-amino-5-methoxyphenyl)-3-bromopropan-1-one
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SMILES: COC1=CC(=C(C=C1)N)C(=O)CCBr
Synthetic Methodologies
Bromination Strategies
Bromination of propanone derivatives typically occurs via electrophilic substitution or radical pathways. In analogs like 1-(4-amino-2-methoxyphenyl)-3-bromopropan-1-one, bromine is introduced using HBr or N-bromosuccinimide (NBS) under controlled conditions. For the target compound, a similar approach could involve:
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Protection of the amino group to prevent unwanted side reactions.
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Bromination at the propanone chain using Br₂ in acetic acid or NBS with light initiation .
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Deprotection to restore the amino functionality.
Coupling Reactions
The patent CN110746345B outlines a Suzuki-Miyaura coupling method for synthesizing brominated benzoyl pyridines. Adapting this for the target compound might involve:
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Using a boronic acid intermediate derived from a protected precursor.
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Palladium-catalyzed cross-coupling with a brominated propanone fragment.
Table 2: Representative Reaction Conditions from Analog Syntheses
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom’s electrophilic nature makes it susceptible to substitution. In analogs, reactions with:
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Hydroxide ions yield alcohols.
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Amines produce secondary amines.
For example:
Reductive Transformations
The ketone group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄. In 1-(2-amino-6-methoxyphenyl)-1-bromopropan-2-one , this yields a diol intermediate, which may cyclize under acidic conditions.
Oxidation Pathways
Physicochemical Properties
Solubility and Stability
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Solubility: Likely polar aprotic solvents (DMF, DMSO) due to the amino and ketone groups.
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Melting Point: Unreported for the target compound, but analogs melt between 120–150°C.
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Stability: Susceptible to hydrolysis under acidic/basic conditions, necessitating anhydrous storage.
Table 3: Key Properties of Structural Analogs
| Compound | Solubility | Stability Notes |
|---|---|---|
| 1-(2-Amino-4-methoxyphenyl)-2-bromopropan-1-one | DMSO, CHCl₃ | Hygroscopic; light-sensitive |
| 1-(4-Amino-2-methoxyphenyl)-3-bromopropan-1-one | THF, Ethanol | Air-stable at RT |
Biological and Industrial Applications
Medicinal Chemistry
Brominated propanones are explored as:
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Antimicrobial agents: The bromine atom enhances membrane permeability.
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Kinase inhibitors: Amino groups facilitate hydrogen bonding with ATP-binding pockets.
Organic Synthesis
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